4-Amino-N,N-diethylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of related benzamide compounds often involves acylation and catalytic hydrogenation processes. For example, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride demonstrates a typical pathway involving acylation followed by catalytic hydrogenation, yielding high product purity and efficiency (Mao Duo, 2000). Such methodologies are indicative of the potential synthetic routes that might be applied to 4-Amino-N,N-diethylbenzamide, emphasizing the critical role of choosing appropriate starting materials and catalysts to achieve desired structural characteristics.
Molecular Structure Analysis
The molecular structure of benzamide derivatives reveals significant insights into their supramolecular interactions and structural flexibility. For instance, the study of supramolecular reagents based on aminobenzamides illustrates various hydrogen bond interactions that confer structural diversity and potential for co-crystallization reactions (C. Aakeröy, A. Beatty, Keith R. Lorimer, 2006). These findings suggest that 4-Amino-N,N-diethylbenzamide could exhibit a similar range of intermolecular interactions, influencing its crystal packing and overall molecular architecture.
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions, reflecting their reactive nature and the potential for functionalization. The reductive chemistry of benzamide derivatives, for instance, highlights the selective toxicity for hypoxic cells through enzymatic reduction processes, offering insights into their chemical behavior under specific conditions (B. Palmer et al., 1995). Although this study focuses on a different aspect of benzamide chemistry, it underscores the importance of understanding the chemical properties and reactions of 4-Amino-N,N-diethylbenzamide to fully exploit its potential.
Physical Properties Analysis
The solubility and thermodynamic properties of benzamide compounds, such as 4-aminobenzamide, have been thoroughly investigated. Measurements in various solvents reveal that solubility is influenced by temperature, with models like the modified Apelblat providing accurate correlations. Furthermore, dissolution thermodynamics, including Gibbs energy, entropy, and enthalpy, offer valuable insights into the dissolution behavior of these compounds (Jinbo Ouyang et al., 2019). Such studies are pertinent for understanding the physical properties of 4-Amino-N,N-diethylbenzamide, particularly its solubility and interaction with solvents.
Chemical Properties Analysis
Investigations into the chemical properties of benzamide derivatives, including their vibrational spectroscopy, have shed light on their molecular interactions and structural characteristics. For instance, the study of 4-Aminobenzoic acid and its protomers via cryogenically cooled vibrational spectroscopy provides in-depth knowledge of its chemical environment and molecular geometry (T. Khuu, Nan Yang, Mark A. Johnson, 2020). This level of analysis is crucial for comprehending the intrinsic chemical properties of 4-Amino-N,N-diethylbenzamide and its behavior in different chemical contexts.
Scientific Research Applications
Antiemetic and Parasympathomimetic Activity :
- A study found that a compound closely related to 4-Amino-N,N-diethylbenzamide, specifically 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, exhibits antiemetic and parasympathomimetic activities. The study focused on the compound's density and refractive index measurements in aqueous solutions (Sawale, Kalyankar, George, & Deosarkar, 2016).
Anticonvulsant Effects :
- Research on 4-aminobenzamides, including variants like 4-amino-N-amylbenzamide and d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, showed promising anticonvulsant effects. These compounds were effective against seizures in mice, with some showing comparable activity to known anticonvulsant drugs (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Electrospray Mass Spectrometry in Glycan Analysis :
- In a study on N-linked glycans, derivatives of 4-amino-N-(2-diethylaminoethyl)benzamide were used for reductive amination, providing insights into the electrospray and collision-induced dissociation fragmentation spectra, which is important for glycan analysis (Harvey, 2000).
Metabolic Transformation in Biological Systems :
- Another research explored the transformation of 4-amino-5-chloro-N-[2-(diethylamino)-ethyl]-2-methoxybenzamide in rabbits. This study revealed various transformation products of the compound after oral administration, important for understanding its metabolism and excretion (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Bioequivalence and Bioavailability Studies :
- Research on metoclopramide (4-amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide) in various formulations examined its pharmacokinetics, bioequivalence, and bioavailability in humans. This study is crucial for understanding the effective delivery and absorption of this drug (Block, Pingoud, Khan, & Kjellerup, 1981).
Safety And Hazards
properties
IUPAC Name |
4-amino-N,N-diethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVOPVJRSRXPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332566 | |
Record name | 4-Amino-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N,N-diethylbenzamide | |
CAS RN |
51207-85-3 | |
Record name | 4-Amino-N,N-diethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51207-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N,N-diethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.